molecular formula C8H14O3 B12279674 (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid CAS No. 73873-54-8

(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid

Cat. No.: B12279674
CAS No.: 73873-54-8
M. Wt: 158.19 g/mol
InChI Key: KAWNRNMMEKTYGM-RNFRBKRXSA-N
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Description

(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid is an organic compound with a unique stereochemistry, characterized by the presence of a methoxy group and a carboxylic acid group on a cyclohexane ring The compound’s stereochemistry is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of its substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material. The cyclohexanone undergoes a series of reactions, including methoxylation and carboxylation, to introduce the methoxy and carboxylic acid groups at the desired positions. The reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to control the stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction parameters, leading to higher purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, (1R,3R)-3-Methoxycyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, (1R,3R)-3-Methoxycyclohexanol, and various substituted derivatives of the original compound.

Scientific Research Applications

(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis, receptor activation or inhibition, and modulation of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-Methoxycyclohexane-1-carboxylic acid
  • (1S,3R)-3-Methoxycyclohexane-1-carboxylic acid
  • (1S,3S)-3-Methoxycyclohexane-1-carboxylic acid

Uniqueness

(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid is unique due to its specific (1R,3R) stereochemistry, which imparts distinct chemical and biological properties. This configuration can lead to different reactivity and interactions compared to its stereoisomers, making it valuable in stereoselective synthesis and research applications .

Properties

CAS No.

73873-54-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1R,3R)-3-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1

InChI Key

KAWNRNMMEKTYGM-RNFRBKRXSA-N

Isomeric SMILES

CO[C@@H]1CCC[C@H](C1)C(=O)O

Canonical SMILES

COC1CCCC(C1)C(=O)O

Origin of Product

United States

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